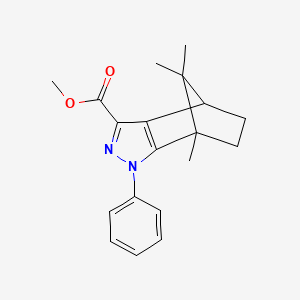

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have shown significant biological activity and are used in various pharmaceutical applications .

Preparation Methods

The synthesis of Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves heating a solution of the hydrazone derivative in a high-boiling solvent like Dowtherm A to temperatures above 160°C, followed by recrystallization from dimethylformamide (DMF) to obtain the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex indazole derivatives.

Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly in oncology and infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in cell proliferation, making it a potential candidate for anticancer drugs. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds include other indazole derivatives such as:

3-amino-1H-indazole-1-carboxamides: These compounds have shown significant antiproliferative activity against cancer cell lines.

Cyperadiene: Another indazole derivative with different structural features and biological activities.

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological effects.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes an indazole moiety. Its IUPAC name reflects its intricate arrangement of carbon and nitrogen atoms. The molecular formula is C19H24N2O2, indicating the presence of two nitrogen atoms and two oxygen atoms in addition to a significant carbon backbone.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antimicrobial Effects : Demonstrated activity against several bacterial strains.

- Cytotoxicity : Potential effects on cancer cell lines.

- Neuroactivity : Interaction with neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cell lines | |

| Neuroactivity | Modulation of dopamine receptors |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), affecting neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways that are critical for cancer cell survival.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of structurally similar indazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for several compounds within this class.

-

Cancer Research :

- Research on the cytotoxic effects of similar compounds showed that they induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.

-

Neuropharmacology :

- A pharmacological assessment demonstrated that certain derivatives modulate dopamine receptor activity, which could have implications for treating neurodegenerative diseases.

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

methyl 1,10,10-trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate |

InChI |

InChI=1S/C19H22N2O2/c1-18(2)13-10-11-19(18,3)16-14(13)15(17(22)23-4)20-21(16)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |

InChI Key |

RILGKAWFNYNOBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C3=C2C(=NN3C4=CC=CC=C4)C(=O)OC)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.